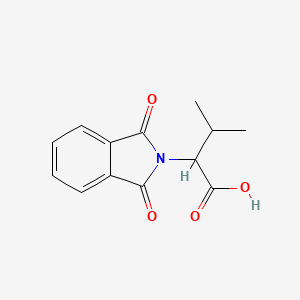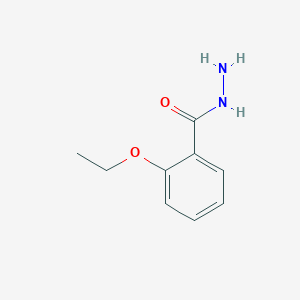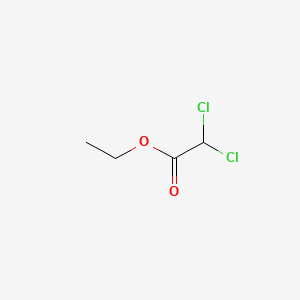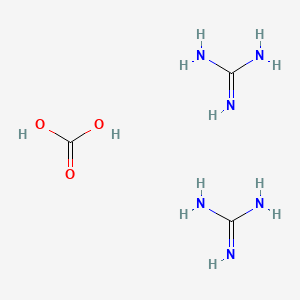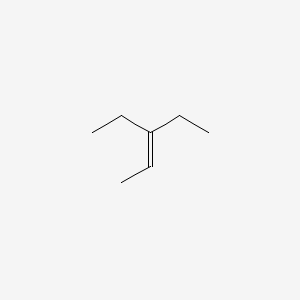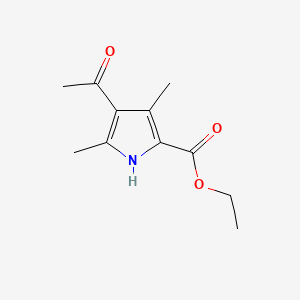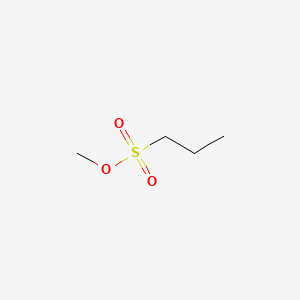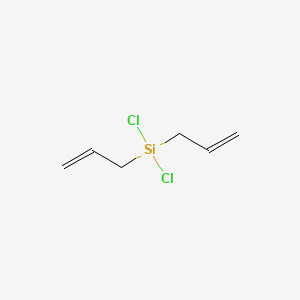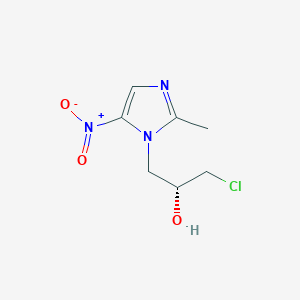
(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Vue d'ensemble
Description
(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, also known as MNCP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Application in the Treatment of Pericoronitis
Specific Scientific Field
Dentistry and Pharmacology
Summary of the Application
Ornidazole has been used in the treatment of pericoronitis, an inflammation of the soft tissue surrounding the crown of a partially erupted tooth, typically the third molar .
Methods of Application
The application involves the administration of ornidazole as part of the treatment regimen for patients suffering from pericoronitis .
Results or Outcomes
A meta-analysis showed that ornidazole significantly improves the clinical efficacy, and reduces the duration of pain and pericoronal redness and swelling, which may merit clinical application for the treatment of pericoronitis .
Application in Wastewater Treatment
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
Ornidazole has been studied in the context of wastewater treatment, specifically its degradation using a Fenton-like process with biochar-supported nanoscale zero-valent iron (nZVI-BC) as a heterogeneous hydrogen peroxide activator .
Methods of Application
The process involves the use of nZVI-BC to enhance the adsorption of ornidazole and reduce the aggregation of nZVI. The nZVI reacts with hydrogen peroxide to generate hydroxyl radicals, which then oxidize ornidazole .
Results or Outcomes
The study found that nZVI-BC had a higher removal efficiency (80.1%) than nZVI and BC. The removal of ornidazole followed a pseudo-second-order kinetic model .
Application in the Treatment of Anaerobic Infections
Specific Scientific Field
Pharmacology and Medicine
Summary of the Application
Ornidazole is frequently used for the prevention and treatment of anaerobic infections after caesarean section .
Methods of Application
The application involves the administration of ornidazole to patients after a caesarean section to prevent and treat potential anaerobic infections .
Results or Outcomes
The study found that ornidazole is transferred into colostrum and that the exposure risk for breastfeeding infants is below the safety threshold .
Application in Spectrophotometric Analysis
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Ornidazole has been used in the development of spectrophotometric techniques for the determination of a binary combination of Ofloxacin (OFL) and Ornidazole (ORN) .
Methods of Application
The application involves the use of three proposed spectrophotometric techniques: ratio difference (RD), mean centering of ratio spectra (MCR), and continuous wavelet transform of ratio spectra (CWT) .
Results or Outcomes
These techniques were intended for the binary mixture analysis in bulk powder and pharmaceutical formulations with high recoveries .
Application in Gamma Radiolytic Decomposition
Summary of the Application
Ornidazole has been studied in the context of gamma radiolytic decomposition .
Methods of Application
The process involves the use of gamma irradiation to decompose Ornidazole .
Results or Outcomes
The decomposition was followed by pseudo first-order reaction kinetics .
Application in Antibiotic Resistance Research
Summary of the Application
Ornidazole is a third-generation 5-nitroimidazole antibiotic, widely used to treat infections owing to its excellent activity against anaerobic bacteria .
Methods of Application
The application involves the use of Ornidazole in the treatment of various infections .
Results or Outcomes
Ornidazole poses a risk to humans and wildlife if it is discharged into the environment owing to its potential genotoxic, carcinogenic, and mutagenic properties .
Application in Spectrophotometric Analysis
Summary of the Application
Ornidazole has been used in the development of spectrophotometric techniques for the determination of a binary combination named Ofloxacin (OFL) and Ornidazole (ORN). The greenness assessment was performed via three evaluation approaches; the “Analytical Eco-Scale”, the “National Environmental Method Index” (NEMI) and “Green Analytical Procedure Index” (GAPI) .
Methods of Application
The application involves the use of three proposed spectrophotometric techniques [e.g., ratio difference (RD), mean centering of ratio spectra (MCR) and continuous wavelet transform of ratio spectra (CWT)] for the determination of a binary combination named Ofloxacin (OFL) and Ornidazole (ORN) .
Propriétés
IUPAC Name |
(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C[C@H](CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
CAS RN |
166734-80-1 | |
| Record name | Ornidazole, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166734801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORNIDAZOLE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QC8V74EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




